2-(3-丙-2-烯氧代环氧乙烷-3-基)氧基乙酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium is a very soft silvery-white metal . It’s the sixth most common element on Earth, comprising 2.8 percent of Earth’s crust . The most common compound of sodium is sodium chloride (common salt) .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Sodium compounds typically have the sodium ions surrounded by other ions or molecules .Chemical Reactions Analysis

Sodium compounds can participate in various chemical reactions. For instance, sodium reacts with water to produce sodium hydroxide and hydrogen gas .Physical And Chemical Properties Analysis

Sodium is a very soft silvery-white metal . It has a melting point of 97.794°C and a boiling point of 882.940°C . Sodium compounds, like sodium chloride, are often soluble in water .科学研究应用

钠离子电池和钠离子电池

2-(3-丙-2-烯氧代环氧乙烷-3-基)氧基乙酸钠因其独特的化学性质,可能在钠离子电池和钠离子电池领域产生影响。研究表明,钠离子电池在过去 50 年中不断发展,在各种应用中高能电池方面取得了重大进展。特别是钠离子电池材料的开发引起了相当大的科学兴趣,因为它们在可再生能源存储方面的潜力,表明此类化合物具有广阔的应用前景 (Delmas, 2018)。

水系可充电钠离子电池

该化合物的相关性延伸至水系可充电钠离子电池 (ASIB),后者正在成为传统电池更安全、更具可持续性的替代品。这些电池利用钠丰富的类似于锂的化学性质,为可持续能源解决方案中的固定电源提供了一条有前途的途径。ASIB 系统(包括阴极、阳极和电解质)的进步强调了钠基化合物在提高电池性能和安全性方面的潜在应用 (Bin et al., 2018)。

化学还原应用

在化学合成领域,钠基化合物(如 2-(3-丙-2-烯氧代环氧乙烷-3-基)氧基乙酸钠)可能在还原反应中找到应用。例如,硼氢化钠和羧酸的结合已被证明是一组有效的还原剂,促进了各种还原和 N-烷基化反应。这表明钠基化合物在创建用于有机合成的通用高效试剂方面的潜在应用 (Gribble, 1999)。

太阳能电池的光电增强

已知在合成纤锌矿薄膜过程中掺入钠可以提高太阳能电池的性能。研究钠对太阳能电池中晶粒生长、形态和电子性质的影响可能表明 2-(3-丙-2-烯氧代环氧乙烷-3-基)氧基乙酸钠在改善光电性质和实现太阳能转换效率更高的应用 (Andres et al., 2018)。

食品安全和质量

该化合物的潜在应用可能扩展到食品行业,特别是了解钠在食品保鲜、安全和质量中的作用。研究食品中钠的减少及其对食品安全、质量和人类健康的影响,可以深入了解钠基化合物在开发更安全、更健康的食品保鲜方法中的应用 (Doyle & Glass, 2010)。

作用机制

安全和危害

未来方向

属性

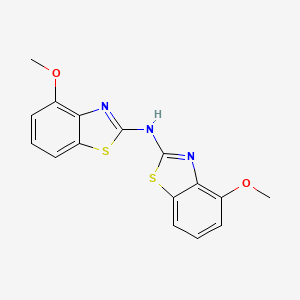

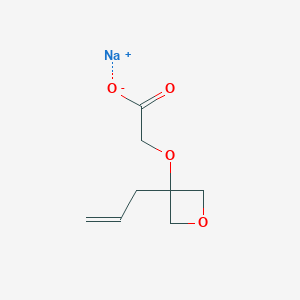

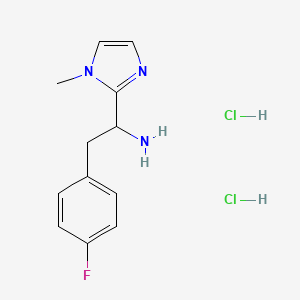

IUPAC Name |

sodium;2-(3-prop-2-enyloxetan-3-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4.Na/c1-2-3-8(5-11-6-8)12-4-7(9)10;/h2H,1,3-6H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLZEQSGXRPDLF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(COC1)OCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)

![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922466.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2922467.png)

![3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2922475.png)

![1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2922477.png)

![2-Chloro-N-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B2922479.png)

![2-Amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2922482.png)

![1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922483.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2922485.png)